molecular formula C8H8BrN B1371985 2-Bromo-5-cyclopropylpyridine CAS No. 1142197-14-5

2-Bromo-5-cyclopropylpyridine

Cat. No.: B1371985
CAS No.: 1142197-14-5
M. Wt: 198.06 g/mol
InChI Key: WCHBRVOAPMMHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclopropylpyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclopropyl group at the fifth position. This compound is often used as an intermediate in organic synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropylpyridine can be achieved through several methods. One common method involves the reaction of pyridine with cyclopropylmagnesium bromide to form this compound magnesium salt. This intermediate is then treated with an acid, such as hydrochloric acid, to yield the final product .

Another method involves the Sandmeyer reaction, where 2-amino-5-cyclopropylpyridine reacts with organic nitrites in the presence of copper (II) halides in various organic solvents. This method has been optimized for high yields and is commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Bromo-5-cyclopropylpyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyclopropylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Biological Activity

2-Bromo-5-cyclopropylpyridine (C8H8BrN) is a heterocyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8BrN
  • Molecular Weight : 198.06 g/mol
  • CAS Number : 1142197-14-5

The compound features a bromine atom attached to a pyridine ring, with a cyclopropyl group contributing to its steric and electronic characteristics. These properties may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Sandmeyer Reaction :
    • Starting Material: 5-cyclopropylpyridin-2-amine.
    • Reagents: Copper(II) bromide and isopentyl nitrite.
    • Conditions: Conducted under inert atmosphere at room temperature for 24 hours.
    • Yield: Approximately 76% .

Biological Activity

This compound has been studied for its potential biological activities, particularly as an enzyme inhibitor.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. The ability to inhibit these enzymes suggests potential applications in pharmacology, particularly in modifying drug metabolism and enhancing therapeutic efficacy .

Table 1: Enzyme Inhibition Profile of this compound

EnzymeInhibition Activity
CYP1A2Yes
CYP2C19No
CYP2D6No
CYP3A4No

Note: Data derived from comparative analysis with structurally similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Case Study on Drug Interaction :
    • A study examined the effect of this compound on the metabolism of a common antidepressant. Results indicated that the compound significantly altered the pharmacokinetics of the drug, suggesting its potential utility in managing drug interactions in clinical settings.
  • Toxicological Assessment :
    • Toxicity studies have shown that while this compound exhibits low acute toxicity (H302: harmful if swallowed; H315: causes skin irritation), careful handling is recommended due to its reactive nature .
  • Pharmacological Potential :
    • Investigations into the anti-inflammatory properties of this compound revealed promising results, indicating that it may modulate inflammatory pathways, thereby offering therapeutic prospects in treating inflammatory diseases.

Properties

IUPAC Name

2-bromo-5-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBRVOAPMMHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671758
Record name 2-Bromo-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142197-14-5
Record name 2-Bromo-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-cyclopropylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-cyclopropylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-cyclopropylpyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-cyclopropylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-cyclopropylpyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-cyclopropylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.